molecular formula C20H17FN2O B8469773 N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide CAS No. 897015-63-3

N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide

Cat. No. B8469773
M. Wt: 320.4 g/mol
InChI Key: ODSYHNMMJCLPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide is a useful research compound. Its molecular formula is C20H17FN2O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

897015-63-3

Product Name

N-(3-Fluoro-benzyl)-2-(4-pyridin-2-yl-phenyl)-acetamide

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(4-pyridin-2-ylphenyl)acetamide

InChI

InChI=1S/C20H17FN2O/c21-18-5-3-4-16(12-18)14-23-20(24)13-15-7-9-17(10-8-15)19-6-1-2-11-22-19/h1-12H,13-14H2,(H,23,24)

InChI Key

ODSYHNMMJCLPFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(4-Pyridin-2-yl-phenyl)-acetic acid (0.2 gm, 0.9 mmole), 3-fluorobenzylamine (0.14 ml, 1.1 mmole), PyBOP (0.57 gm, 1.1 mmole), and DIEA (0.36 ml, 2.2 mmole) was dissolved in DMF stirred overnight, the reaction mixture was then poured into water, solid was collected by filtration, re-crystallized using water-methanol. (0.13 gm, 45%); H1-NMR INOVA-500 (DMSO d6) δ 3.563 (s, 2H), 4.305 (d, J=6.0 Hz, 2H), 7.032-7.095 (m, 3H), 7.332-7.360 (m, 2H), 7.404 (d, J=8.0 Hz, 2H), 7.874 (t, J=7.0 Hz, 1H), 7.948 (d, J=8.0 Hz, 1H), 8.034 (d, J=8.0 Hz, 2H), 8.659 (d, J=4 Hz, 2H). MS (m/z) 321.2 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.